molecular formula C6H4N2O2 B13905396 Pyrazine-2,6-dicarbaldehyde

Pyrazine-2,6-dicarbaldehyde

Cat. No.: B13905396
M. Wt: 136.11 g/mol
InChI Key: IKTULDHSBKTAJU-UHFFFAOYSA-N
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Description

Pyrazine-2,6-dicarbaldehyde: is an organic compound with the molecular formula C6H4N2O2 It is a derivative of pyrazine, characterized by the presence of two aldehyde groups at the 2 and 6 positions of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,6-dicarbaldehyde typically involves a two-step process. The first step is the transformation of dimethyl pyrazine-2,6-dicarboxylate to its corresponding distyryl derivative. This is followed by oxidation using a tandem system of osmium tetroxide and periodate ions . The choice of dehydration agent in the first step and the efficiency of the subsequent low-temperature oxidation are crucial for the success of this synthesis .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Pyrazine-2,6-dicarboxylic acid.

    Reduction: Pyrazine-2,6-dimethanol.

    Substitution: Various halogenated pyrazine derivatives.

Mechanism of Action

The mechanism by which pyrazine-2,6-dicarbaldehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Pyrazine-2,5-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 5 positions.

    Dimethyl pyrazine-2,6-dicarboxylate: A precursor in the synthesis of pyrazine-2,6-dicarbaldehyde.

    Pyrazine-2,6-dicarboxylic acid: An oxidation product of this compound.

Uniqueness: this compound is unique due to the positioning of its aldehyde groups, which influences its reactivity and the types of derivatives it can form. This makes it a versatile compound in organic synthesis and materials science .

Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

pyrazine-2,6-dicarbaldehyde

InChI

InChI=1S/C6H4N2O2/c9-3-5-1-7-2-6(4-10)8-5/h1-4H

InChI Key

IKTULDHSBKTAJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C=O)C=O

Origin of Product

United States

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